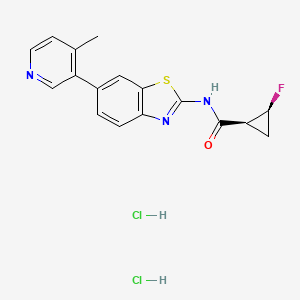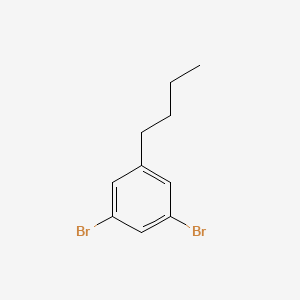
(R)-benzyl 3-oxo-1-phenylpent-4-enylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, phenylacetic acid, and an appropriate carbamoyl chloride.
Formation of Intermediate: The benzyl alcohol is first converted to benzyl chloride using thionyl chloride. This intermediate is then reacted with phenylacetic acid to form the corresponding ester.
Carbamoylation: The ester is then treated with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the final product, ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate may involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Carbamate: A simpler carbamate with similar functional groups.
Phenylacetic Acid Derivatives: Compounds with similar phenyl and acetic acid moieties.
Other Carbamates: Compounds with similar carbamate functional groups.
Uniqueness
®-benzyl 3-oxo-1-phenylpent-4-enylcarbamate is unique due to its specific combination of benzyl, phenyl, and carbamate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
benzyl N-[(1R)-3-oxo-1-phenylpent-4-enyl]carbamate |
InChI |
InChI=1S/C19H19NO3/c1-2-17(21)13-18(16-11-7-4-8-12-16)20-19(22)23-14-15-9-5-3-6-10-15/h2-12,18H,1,13-14H2,(H,20,22)/t18-/m1/s1 |
Clé InChI |
FMYKACIWKAGNPM-GOSISDBHSA-N |
SMILES isomérique |
C=CC(=O)C[C@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C=CC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)


![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)







